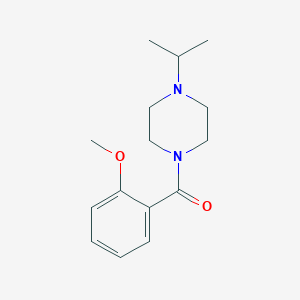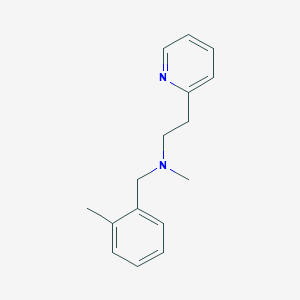METHANONE](/img/structure/B247332.png)
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a piperidinylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps:
Preparation of 5-Bromo-2-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 2-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1-(5-Bromo-2-methoxybenzyl)-3-piperidinylamine: This step involves the reaction of 5-bromo-2-methoxybenzyl bromide with piperidine under reflux conditions.
Coupling with 4-methylpiperazine: The final step involves the coupling of 1-(5-bromo-2-methoxybenzyl)-3-piperidinylamine with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition to understand its pharmacological effects.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-{[1-(2-Methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine: Lacks the bromine atom, which may affect its binding affinity and pharmacological properties.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-ethylpiperazine: Substitution of the methyl group with an ethyl group can alter its pharmacokinetics and dynamics.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine: Introduction of a phenyl group can enhance its lipophilicity and membrane permeability.
Uniqueness
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine and piperazine rings also contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C19H28BrN3O2 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28BrN3O2/c1-21-8-10-23(11-9-21)19(24)15-4-3-7-22(13-15)14-16-12-17(20)5-6-18(16)25-2/h5-6,12,15H,3-4,7-11,13-14H2,1-2H3 |
Clave InChI |
UEMHXSNZQCJLMS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
SMILES canónico |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
